molecular formula C12H17Cl2F3N2 B2997355 N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349717-05-0

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2997355
CAS No.: 1349717-05-0
M. Wt: 317.18
InChI Key: YWWSXZKTLDIJEN-UHFFFAOYSA-N
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Description

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2F3N2 and a molecular weight of 317.18 g/mol . This compound is characterized by the presence of a trifluorobenzyl group attached to a piperidin-4-amine moiety, forming a dihydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,4,6-trifluorobenzyl chloride with piperidin-4-amine in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The piperidin-4-amine moiety plays a crucial role in the compound’s overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride
  • N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride
  • N-(3,4,5-Trifluorobenzyl)piperidin-4-amine dihydrochloride

Uniqueness

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of three fluorine atoms on the benzyl ring, which significantly enhances its chemical stability and reactivity compared to similar compounds with fewer fluorine atoms. This unique structure also contributes to its higher binding affinity and selectivity in biological applications .

Biological Activity

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural properties and biological activity. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications based on a review of current literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Chemical Formula : C₁₂H₁₅F₃N₂·2HCl
  • Molecular Weight : 317.18 g/mol
  • CAS Number : 1349717-05-0

The trifluorobenzyl group enhances the compound's electron-withdrawing properties, which can improve its stability and interaction with biological targets.

This compound interacts with specific enzymes and receptors. The trifluorobenzyl moiety is crucial for enhancing binding affinity towards molecular targets, potentially modulating their activity. This interaction can lead to inhibition or activation of various signaling pathways, making it valuable in pharmacological research aimed at developing new therapeutic agents.

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Receptor Binding : The compound exhibits significant binding affinity towards several receptors involved in neurological and oncological pathways. Its structural similarities to other biologically active molecules suggest potential for modulating receptor activity effectively.
  • Inhibition Studies : Research indicates that this compound can inhibit specific kinases and enzymes associated with cancer progression. For instance, studies have shown it can inhibit FLT3 kinase activity with an IC₅₀ value of 7.89 nM .
  • Cell Growth Inhibition : In vitro assays have demonstrated that the compound can suppress cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

Several case studies highlight the compound's efficacy:

  • A study demonstrated that the compound effectively inhibited growth in MV4-11 leukemia cells when administered orally at a dosage of 20 mg/kg without significant cardiotoxicity .
  • Another investigation into its effects on thyroid carcinoma cells revealed that it could induce apoptosis while suppressing cell proliferation through downregulation of RET signaling pathways .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC₅₀ Value (nM) Target Effect
FLT3 Kinase Inhibition7.89FLT3Inhibition of kinase activity
MV4-11 Cell Growth Inhibition-MV4-11 Leukemia CellsSuppression of proliferation
Thyroid Carcinoma Activity-RET Signaling PathwayInduction of apoptosis

Properties

IUPAC Name

N-[(2,4,6-trifluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-8-5-11(14)10(12(15)6-8)7-17-9-1-3-16-4-2-9;;/h5-6,9,16-17H,1-4,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWSXZKTLDIJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=C(C=C(C=C2F)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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